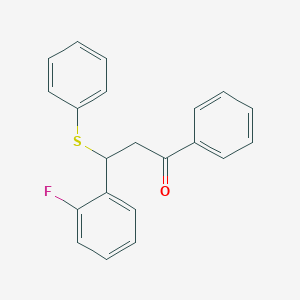![molecular formula C24H18N10S2 B14184327 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline CAS No. 923275-84-7](/img/structure/B14184327.png)
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with two 1-phenyl-1H-tetrazol-5-ylsulfanyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole moiety, known for its biological activity, adds to the compound’s significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline typically involves the reaction of 2,3-bis(bromomethyl)quinoxaline with 1-phenyl-5-thio-1,2,3,4-tetrazole in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol as a solvent . The general reaction scheme is as follows:
- Dissolve 2,3-bis(bromomethyl)quinoxaline in ethanol.
- Add 1-phenyl-5-thio-1,2,3,4-tetrazole and potassium hydroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the quinoxaline core can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenyl groups on the tetrazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Halogens, nitro groups
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
科学研究应用
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Industry: Used in materials science for developing new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is primarily attributed to the tetrazole moiety. Tetrazoles can act as bioisosteres of carboxylic acids, allowing them to interact with various biological targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole moiety and has similar biological activities.
2,3-Bis(bromomethyl)quinoxaline: The precursor in the synthesis of the target compound.
5-Phenyl-1-acyl-1,2,3,4-tetrazoles: Similar in structure and reactivity.
Uniqueness
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is unique due to the combination of the quinoxaline core and the tetrazole moieties. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
923275-84-7 |
|---|---|
分子式 |
C24H18N10S2 |
分子量 |
510.6 g/mol |
IUPAC 名称 |
2,3-bis[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinoxaline |
InChI |
InChI=1S/C24H18N10S2/c1-3-9-17(10-4-1)33-23(27-29-31-33)35-15-21-22(26-20-14-8-7-13-19(20)25-21)16-36-24-28-30-32-34(24)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI 键 |
XIKPLERTHNOSRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N=C3CSC5=NN=NN5C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)

![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
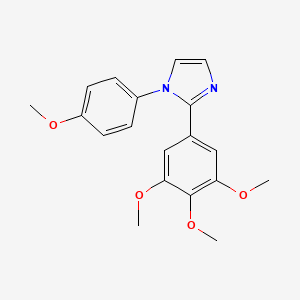
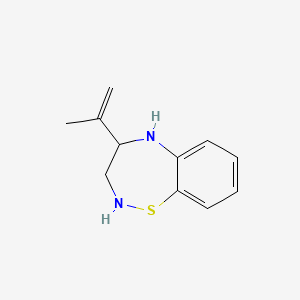
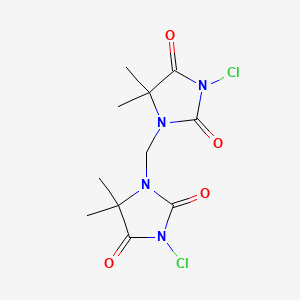
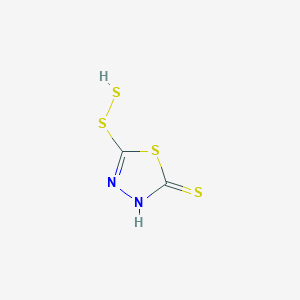


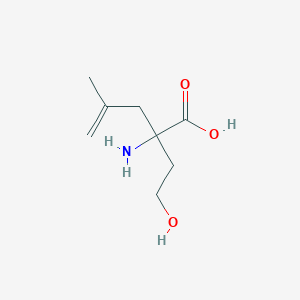
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
